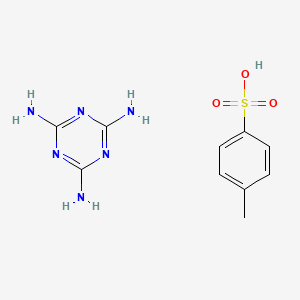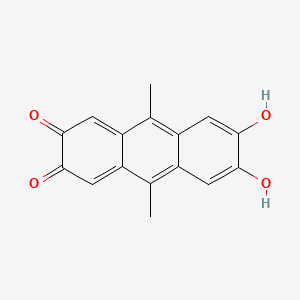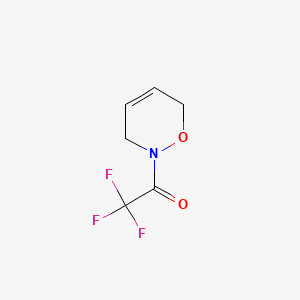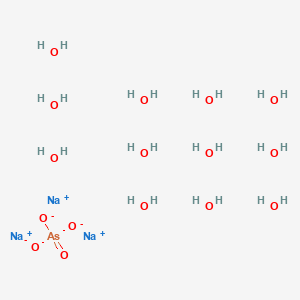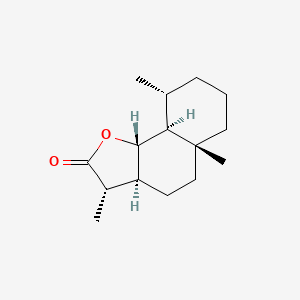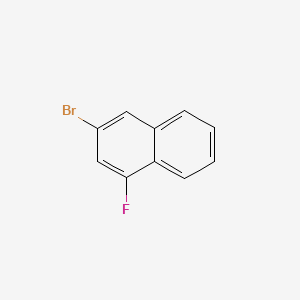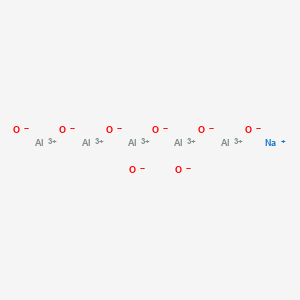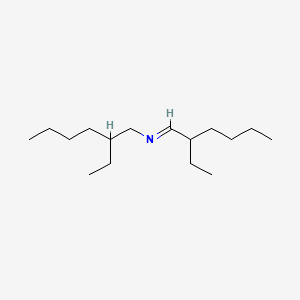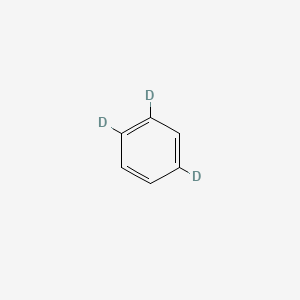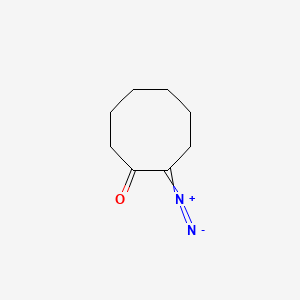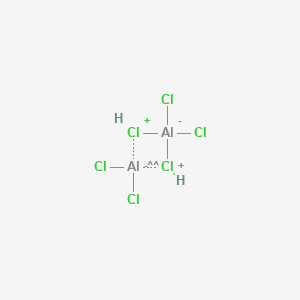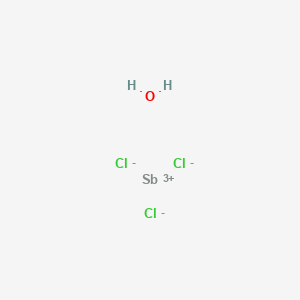
四硫代钨酸铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium Tetrathiotungstate, also known as Ammonium tungsten sulfide, has the linear formula (NH4)2WS4 . It is often used as a building block for transition metal sulfide cluster compounds .
Synthesis Analysis
Ammonium Tetrathiotungstate can be synthesized using a new method involving (NH4)2S . Another method involves the thermolysis of spin-coated ammonium tetrathiotungstate films by two-step high-temperature annealing without additional sulfurization .Physical And Chemical Properties Analysis
Ammonium Tetrathiotungstate has a molecular weight of 348.2 g/mol. It is capable of forming Hydrogen bonds, with 4 Hydrogen bond donors and 6 Hydrogen bond acceptors .科学研究应用
催化和加氢脱硫 (HDS)
四硫代钨酸铵用作二硫化钨 (WS2) 催化剂的前体。这些催化剂在加氢脱硫反应中得到应用,该反应对于从原油中去除硫至关重要。 WS2 催化剂通常用钴或镍促进,从而提高其在 HDS 过程中的催化活性 .
气体传感
源自 ATT 的 WS2 表现出气体传感特性。研究人员探索了将其用作气体传感器来检测各种气体,包括挥发性有机化合物 (VOC) 和有毒气体。 WS2 独特的电子结构使其对周围气体环境的变化敏感 .
干式润滑
由于其层状结构和低摩擦系数,WS2 是一种极好的干式润滑剂。它减少了机械系统中的磨损和摩擦,使其适用于轴承、齿轮和其他运动部件的应用。 WS2 的润滑性能有助于提高效率和耐用性 .
锂电池
WS2 已成为锂离子电池负极材料的关注焦点。其高容量、稳定性和在充放电循环期间容纳锂离子的能力使其成为下一代储能装置的有希望的候选者。 研究人员继续探索基于 WS2 的电池材料 .
材料合成
ATT 在各种过渡金属硫化物簇化合物的合成中起着至关重要的作用。 例如,它已用于低温固态合成由 dppm(双(二苯基膦基)甲烷)等配体稳定的异金属硫化物簇 . 这些簇表现出有趣的电子、磁性和光学性质。
光催化和光电子学
虽然不像其他应用那样得到广泛研究,但基于 WS2 的材料在光催化反应和光电子器件中显示出前景。它们独特的能带结构允许高效的光吸收和电荷分离,使其与太阳能转换和发光器件相关。
总之,四硫代钨酸铵是一种通用的构建模块,可实现催化、气体传感、润滑、储能和材料科学等各个领域的应用。 研究人员继续探索其潜力,其性质使其成为科学研究中令人兴奋的化合物 . 如果你有任何其他问题或需要更多细节,请随时提问!
作用机制
AMMONIUM TETRATHIOTUNGSTATE acts as an electron donor in the presence of a Lewis acid, such as a metal ion. This allows the AMMONIUM TETRATHIOTUNGSTATE to accept electrons and form a complex with the metal ion. The complex can then react with other molecules, leading to a variety of chemical reactions.
Biochemical and Physiological Effects
AMMONIUM TETRATHIOTUNGSTATE has been studied for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, AMMONIUM TETRATHIOTUNGSTATE has been shown to have antibacterial and antifungal activity. It has also been found to have antioxidant activity and to be effective in reducing inflammation.
实验室实验的优点和局限性
AMMONIUM TETRATHIOTUNGSTATE has several advantages for use in laboratory experiments. It is readily available, inexpensive, and highly soluble in water. Additionally, it is stable and can be stored for long periods of time. However, AMMONIUM TETRATHIOTUNGSTATE can also be toxic and should be handled with care.
未来方向
There are a number of potential future directions for AMMONIUM TETRATHIOTUNGSTATE. It could be used to develop new catalysts for organic reactions and could be studied further for its potential biochemical and physiological effects. Additionally, AMMONIUM TETRATHIOTUNGSTATE could be used to develop new materials with interesting properties, such as enhanced corrosion resistance and improved electrical conductivity. It could also be used to develop new polymers with improved properties, such as increased thermal stability and improved mechanical properties. Finally, AMMONIUM TETRATHIOTUNGSTATE could be studied further for its potential applications in electrochemical studies.
合成方法
AMMONIUM TETRATHIOTUNGSTATE can be synthesized in a variety of ways. One of the most common methods is through the reaction of ammonium tetrathiocyanate and tungsten oxide. This reaction is typically conducted in aqueous solutions and produces a white solid that is AMMONIUM TETRATHIOTUNGSTATE. Other methods of synthesis include the reaction of tungsten hexacarbonyl and ammonium thiocyanate, and the reaction of ammonium thiocyanate and tungsten trioxide.
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium Tetrathiotungstate involves the reaction between Sodium Tungstate and Ammonium Tetrathionate. The reaction results in the formation of Ammonium Tetrathiotungstate.", "Starting Materials": [ "Sodium Tungstate", "Ammonium Tetrathionate" ], "Reaction": [ "Step 1: Dissolve Sodium Tungstate in distilled water", "Step 2: Add Ammonium Tetrathionate to the Sodium Tungstate solution", "Step 3: Stir the mixture for several hours to ensure complete reaction", "Step 4: Filter the precipitate and wash with distilled water", "Step 5: Dry the precipitate at a low temperature to obtain Ammonium Tetrathiotungstate" ] } | |
CAS 编号 |
13862-78-7 |
分子式 |
H8N2S4W-2 |
分子量 |
348.158 |
IUPAC 名称 |
azane;bis(sulfanylidene)tungsten;sulfanide |
InChI |
InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2 |
InChI 键 |
CCFCMIWYHMKPAO-UHFFFAOYSA-L |
SMILES |
N.N.[SH-].[SH-].S=[W]=S |
产品来源 |
United States |
Q & A
Q1: What is the molecular formula and weight of ammonium tetrathiotungstate?
A1: Ammonium tetrathiotungstate has the molecular formula (NH4)2WS4 and a molecular weight of 348.21 g/mol. []
Q2: How can spectroscopic techniques be used to characterize ATTT?
A2: ATTT can be characterized using various spectroscopic methods:* UV-Vis spectroscopy reveals characteristic absorption bands for the [WS4] chromophore at around 393, 277, and 221 nm. []* Infrared (IR) spectroscopy identifies the triply degenerate asymmetric stretching vibration (ν3) of the W=S bond at 452 cm-1 and the weak (ν4) mode at 183 cm-1. Broad signals around 3000 cm-1 correspond to N-H stretching vibrations. [] * Raman spectroscopy confirms the symmetric stretching vibration (ν1) at 475 cm-1 and the asymmetric stretching vibration (ν3) at 464 cm-1. Weak signals at 195 and 183 cm-1 are assigned to (ν2) and (ν4) vibration modes, respectively. []* 1H NMR spectroscopy can be employed to analyze the organic cations present in various ATTT salts. []
Q3: What is the thermal decomposition behavior of ATTT?
A3: The thermal decomposition of ATTT depends on the atmosphere and typically involves multiple steps: * Inert atmosphere: ATTT decomposes to amorphous tungsten trisulfide (WS3) between 170-280°C, which then transforms into slightly crystalline tungsten disulfide (WS2) at higher temperatures (330-470°C). [] * Air atmosphere: Direct formation of amorphous WS2 occurs instead of WS3 as an intermediate. []
Q4: What are the catalytic properties of WS2 derived from ATTT?
A5: WS2 derived from ATTT has shown promising catalytic activity in various reactions, including:* Hydrodenitrogenation (HDN): ATTT-derived WS2 catalysts exhibit activity in HDN of o-toluidine, with the reaction pathway and kinetics being influenced by the presence of fluorine or nickel. [, , ]* Hydrogen evolution reaction (HER): WS2 catalysts prepared via thermolysis of ATTT have shown high efficiency in HER, especially when synthesized under H2S atmosphere. []* Photocatalysis: WS2 nanosheets synthesized from ATTT exhibit enhanced photocatalytic activity for rhodamine B degradation, particularly when supported on sepiolite nanofibers. [, ]* Selective hydrogenation of CO2: WS2 derived from ATTT has demonstrated high performance in the selective hydrogenation of CO2 to CO. []
Q5: How does the preparation method influence the morphology and catalytic activity of WS2 derived from ATTT?
A6: The morphology of WS2, such as the presence of single-layered or multilayered WS2 slabs, is influenced by factors like the tungsten precursor salt (ammonium metatungstate vs. ATTT), the presence of nickel, and the fluorination of the alumina support. [, ] These morphological differences further impact the catalytic performance of WS2.
Q6: How does the presence of fluorine impact the properties of ATTT-derived catalysts?
A7: Fluorination of the alumina support has been shown to:* Enhance the sulfidation of tungsten and nickel at low temperatures, promoting WS2 formation. [, ]* Increase the fraction of multilayered WS2 slabs and WS2 slab diameter. []* Influence the number of active sites in HDN catalysts without altering their intrinsic properties. [, ]
Q7: What is known about the stability of ATTT in different environments?
A8: ATTT decomposes thermally to form various tungsten sulfide species. [, , ] Its stability can be affected by factors such as temperature, atmosphere, and the presence of other chemical species.
Q8: What are the potential applications of ATTT beyond catalysis?
A9: * Lithium-ion batteries: WS2 nanotubes synthesized from ATTT have been investigated as potential cathode materials for lithium rechargeable batteries, displaying promising electrochemical properties. [, ]* Tyrosinase inhibition: ATTT has shown a dose-dependent inhibitory effect on tyrosinase activity, making it a potential candidate for developing whitening agents. []
Q9: Have computational methods been used to study ATTT?
A9: While the provided research focuses primarily on experimental characterization, computational methods like Density Functional Theory (DFT) could be applied to:* Investigate the electronic structure and bonding in ATTT.* Explore the mechanism of its decomposition to various tungsten sulfides.* Model its interaction with potential targets, such as tyrosinase. * Design and screen novel ATTT derivatives with improved properties.
Q10: What are other areas of research related to ATTT?
A11: * Exploring the impact of different synthesis parameters on the properties of ATTT-derived materials. [, ]* Investigating the potential of ATTT as a sulfide donor for biological applications. []* Evaluating the environmental impact and developing sustainable strategies for the synthesis and utilization of ATTT. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




